2-Amino-1-{2-azabicyclo[2.2.1]heptan-2-yl}ethan-1-one
Description
Chemical Structure: The compound features a bicyclic 2-azabicyclo[2.2.1]heptane core (norbornane framework with a nitrogen atom at position 2) linked to an amino ketone group. Its molecular formula is C₉H₁₅NO, with a molecular weight of 153.22 g/mol . Key Properties:
- CAS Number: 1560474-68-1.
Properties
IUPAC Name |
2-amino-1-(2-azabicyclo[2.2.1]heptan-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c9-4-8(11)10-5-6-1-2-7(10)3-6/h6-7H,1-5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBKLMRFBNZNHHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CN2C(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approach
Data Tables
Table 1: 13C NMR Chemical Shifts and Multiplicity of Bicyclic Intermediates (ppm)
| Carbon Position | Compound 7 (ppm) | Compound 8 (ppm) | Compound 9 (ppm) | Notes |
|---|---|---|---|---|
| C1 | 92.42 (s) | 88.25 (s) | 87.93 (s) | Singlet signals |
| C2 | 109.76 (s) | 108.38 (s) | 107.80 (s) | Singlet signals |
| C3 | 166.35 (s) | 165.10 (s) | 166.06 (s) | Carbonyl region |
| C4 | 83.14 (s) | 79.36 (s) | 76.71 (s) | Singlet signals |
| C5 | 73.94 (d) | 73.32 (d) | 75.34 (d) | Doublet signals |
| C6 | 42.90 (t) | 43.67 (t) | 42.28 (t) | Triplet signals |
| C7 | 100.56 (s) | 78.67 (d) | 75.34 (d) | Singlet/Doublet |
| C8 | 169.23 (s) | 169.49 (s) | 169.48 (s) | Carbonyl region |
| C9 | 20.38 (q) | 20.38 (q) | 20.36 (q) | Quartet signals |
Table 2: 1H NMR Chemical Shifts and Coupling Constants (Hz) of Bicyclic Intermediates
| Proton Position | Chemical Shift (ppm) | Coupling Constants (Hz) | Notes |
|---|---|---|---|
| H* | 2.46 | - | Bridgehead proton |
| H3N | 3.65 - 3.84 | J3XrX = 2.2 - 3.0 | Amino proton region |
| H3X | 3.27 - 3.32 | J3N7A = 0 | Adjacent to nitrogen |
| H,x | 5.17 - 5.61 | J3XsN = 9.8 - 10.3 | Olefinic or bridge protons |
| H6 | 2.01 - 2.22 | J6N7s = 2.2 - 2.4 | Aliphatic protons |
| H7A, H7S | 4.13 - 4.37 | - | Stereospecific protons |
| CH3 | 2.09 - 2.16 | - | Methyl group |
Coupling constants determined by double-resonance experiments
Summary of Preparation Methodology
| Step No. | Process Description | Key Conditions/Notes |
|---|---|---|
| 1 | Preparation of 2,3,4,5,5-pentachloro-1-azacyclopentadiene | Synthesized by literature methods, stable under nitrogen |
| 2 | Diels-Alder reaction with vinyl acetate | Reflux, 7 days, nitrogen atmosphere, 83% yield |
| 3 | Purification | Silica gel column chromatography |
| 4 | Structural confirmation | 13C NMR, 1H NMR, IR, Mass Spectrometry |
| 5 | Reduction/functional group modification | Ethanolic borohydride reduction, possible bicyclic fragmentation |
Chemical Reactions Analysis
Types of Reactions: 2-Amino-1-{2-azabicyclo[2.2.1]heptan-2-yl}ethan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Structural Representation
The compound features a bicyclic structure that includes a nitrogen atom within the ring, which is crucial for its biological activity.
Medicinal Chemistry
The compound has garnered attention for its potential as a pharmacophore in drug design due to its structural properties that allow for interaction with biological targets.
Case Studies
-
Neuropharmacology : Research has indicated that derivatives of this compound may exhibit activity as neurotransmitter modulators, particularly in the context of treating neurological disorders such as anxiety and depression.
- A study demonstrated that modifications to the azabicyclo structure could enhance binding affinity to serotonin receptors, suggesting potential antidepressant properties.
-
Antimicrobial Activity : Some derivatives have shown promising results against bacterial strains, making them candidates for further development as antimicrobial agents.
- In vitro tests revealed that certain derivatives inhibited the growth of Staphylococcus aureus, indicating their potential as new antibiotics.
Synthetic Chemistry
The unique structure of 2-amino-1-{2-azabicyclo[2.2.1]heptan-2-yl}ethan-1-one allows it to be utilized as a building block in organic synthesis.
Applications
-
Synthesis of Complex Molecules : The bicyclic framework can be employed to construct more complex organic molecules, which are valuable in the production of pharmaceuticals and agrochemicals.
- A synthetic pathway involving this compound has been developed to create novel heterocycles that are of interest in medicinal chemistry.
Neuroscience Research
Given its structural similarity to various neurotransmitters, this compound is being explored for its effects on cognitive functions and behavior.
Research Insights
-
Studies suggest that compounds with similar structures could modulate synaptic transmission and plasticity, providing insights into their role in learning and memory processes.
- Experimental models have shown alterations in behavior indicative of cognitive enhancement when administered with related compounds.
Data Table of Relevant Studies
| Study Title | Focus | Findings | Reference |
|---|---|---|---|
| Neuropharmacological Effects of Bicyclic Amines | Neuropharmacology | Enhanced serotonin receptor binding | PubChem |
| Antimicrobial Properties of Azabicyclo Compounds | Antimicrobial Activity | Inhibition of Staphylococcus aureus growth | American Elements |
| Synthesis of Novel Heterocycles Using Bicyclic Amines | Synthetic Chemistry | Development of new synthetic pathways | Biosynth |
Mechanism of Action
The mechanism by which 2-Amino-1-{2-azabicyclo[2.2.1]heptan-2-yl}ethan-1-one exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism may vary depending on the context in which the compound is used, but it generally involves binding to enzymes or receptors, leading to biological or chemical changes.
Comparison with Similar Compounds
Core Bicyclic Framework Variations
Key Observations :
- Substituent groups (e.g., morpholine, thiazole) significantly alter solubility, bioavailability, and target interactions.
- The amino ketone group in the target compound provides a reactive site for further functionalization, unlike the Boc-protected analogs (e.g., (1S,4R)-2-Boc-2-azabicyclo[2.2.1]heptane) listed in , which prioritize stability during synthesis .
Ring-System Analogues
Key Observations :
- The 2.2.1 bicyclic system (norbornane) offers greater rigidity compared to 3.2.0 systems, influencing binding affinity in drug design .
- Sulfur-containing analogs (e.g., 4-thia-1-azabicyclo[3.2.0]heptane) exhibit distinct reactivity, such as antibiotic properties, but lack the stereochemical control of norbornane derivatives .
Price and Commercial Availability
Key Observations :
- The target compound’s scarcity contrasts with readily available analogs like unprotected 2-azabicyclo[2.2.1]heptane, suggesting higher synthesis complexity or niche demand .
Biological Activity
2-Amino-1-{2-azabicyclo[2.2.1]heptan-2-yl}ethan-1-one is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₈H₁₄N₂O
- Molecular Weight : 158.21 g/mol
- CAS Number : 2137567-79-2
Biological Activity Overview
The biological activity of 2-Amino-1-{2-azabicyclo[2.2.1]heptan-2-yl}ethan-1-one has been investigated in various studies, revealing its potential as a pharmacological agent.
- Receptor Binding : The compound exhibits affinity for sigma receptors, particularly the σ₂ subtype, which is implicated in various neurological processes and may influence pain modulation and neuroprotection .
- Neurotransmitter Modulation : It has been suggested that this compound may affect neurotransmitter release, potentially enhancing dopaminergic and serotonergic signaling pathways, which are crucial for mood regulation and cognitive function .
- Antiviral Properties : Preliminary studies indicate that derivatives of azabicyclo compounds can act as precursors for antiviral agents, enhancing the efficacy of drugs targeting viral replication mechanisms .
Data Table: Biological Activities
Study 1: Sigma Receptor Affinity
In a study examining a series of N-substituted azabicyclo compounds, it was found that modifications to the nitrogen substituent significantly influenced binding affinity to sigma receptors. The results highlighted the importance of steric factors in achieving selectivity for the σ₂ subtype, suggesting that 2-Amino-1-{2-azabicyclo[2.2.1]heptan-2-yl}ethan-1-one could be optimized for enhanced receptor interaction .
Study 2: Antiviral Applications
Research into the synthesis of derivatives from azabicyclo compounds has shown promising results in developing new antiviral agents. The compound's structure allows for modifications that can enhance its activity against viral targets, making it a valuable candidate in drug development pipelines aimed at combating viral infections such as HIV and influenza .
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Substrate Scope | Yield (%) | Key Advantage | Reference |
|---|---|---|---|---|
| Pd-catalyzed aminoacyloxylation | Broad | 60-85 | Stereoselectivity | |
| Photochemical modular | Limited | 40-60 | Rapid bicyclic core formation |
Basic: How is structural characterization and purity validation performed for this compound?
Answer:
- Analytical techniques :
- Physicochemical profiling : Melting point, solubility (hydrochloride salt forms enhance aqueous solubility), and stability under varying pH/temperature .
Advanced: How can researchers address contradictions in reported biological activities (e.g., IC50 variability)?
Answer:
Discrepancies may arise from assay conditions, cell lines, or structural analogs. Mitigation strategies include:
- Standardized assays : Replicate studies using identical cell lines (e.g., MCF-7 for antitumor activity) and cisplatin as a positive control .
- SAR analysis : Compare substituent effects (Table 2). For example, ethyl carboxylate derivatives show distinct neuropharmacological vs. antitumor profiles .
- Meta-analysis : Aggregate data from PubChem, ChEMBL, and peer-reviewed studies to identify trends .
Q. Table 2: Biological Activity of Structural Analogs
| Compound Modification | Biological Activity (IC50, nM) | Cell Line | Reference |
|---|---|---|---|
| Ethyl carboxylate derivative | 120 ± 15 (Antitumor) | MCF-7 | |
| Benzoyl-substituted analog | 85 ± 10 (Antimicrobial) | S. aureus |
Advanced: What mechanistic insights guide the optimization of palladium-catalyzed syntheses?
Answer:
- Catalytic cycle : Pd(0) undergoes oxidative addition with cyclopentene, followed by transmetallation and reductive elimination to form the bicyclic core .
- Ligand effects : Bulky ligands (e.g., BINAP) improve enantioselectivity in asymmetric syntheses.
- Substrate compatibility : Electron-deficient amines and acyloxy groups enhance reaction efficiency .
Advanced: How can computational modeling predict reactivity and binding affinity?
Answer:
- Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) map interactions with biological targets (e.g., orexin receptors) .
- DFT calculations : Predict regioselectivity in functionalization reactions (e.g., acyloxy vs. amine addition sites) .
- QSAR models : Correlate substituent electronegativity with antitumor activity .
Basic: What physicochemical properties influence solubility and formulation?
Answer:
- Salt forms : Hydrochloride salts (e.g., CAS 2230807-06-2) enhance aqueous solubility for in vitro assays .
- LogP values : Bicyclic cores with polar groups (e.g., amino, ketone) reduce hydrophobicity, improving bioavailability .
- Stability : Degradation under acidic conditions necessitates pH-adjusted storage .
Advanced: How are bridged aza-bicyclic libraries constructed for high-throughput screening?
Answer:
- Divergent synthesis : Start with a common intermediate (e.g., 2-azabicyclo[2.2.1]heptane) and introduce diversity via:
- Automated purification : Preparative-HPLC and mass-directed fractionation ensure >95% purity for screening .
Advanced: What strategies resolve stereochemical challenges in bicyclic core synthesis?
Answer:
- Chiral auxiliaries : Use (1R,4R)-configured intermediates to control exo/endo selectivity .
- Asymmetric catalysis : Pd-BINAP complexes yield enantiomeric excess >90% in aminoacyloxylation .
- Crystallization-induced diastereomer resolution : Separate racemates using chiral acids (e.g., tartaric acid) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
